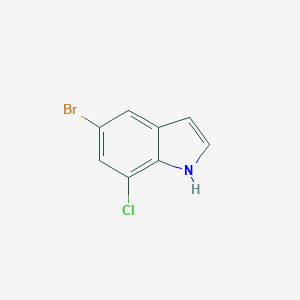

5-bromo-7-chloro-1H-indole

概述

描述

5-bromo-7-chloro-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and pharmaceuticals due to their diverse biological properties . The compound this compound is characterized by the presence of bromine and chlorine atoms at the 5th and 7th positions of the indole ring, respectively.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-chloro-1H-indole typically involves the bromination and chlorination of indole derivatives. One common method includes the following steps :

Dissolution of Indole: Indole is dissolved in alcoholic organic solvents.

Addition of Sodium or Potassium Hydrogensulfite: An aqueous solution of sodium hydrogensulfite or potassium hydrogensulfite is added, and the reaction is allowed to proceed for 15 to 20 hours.

Filtration and Drying: The reaction solution is filtered, washed, and dried to obtain an intermediate.

Acetylation: The intermediate is mixed with acetic anhydride and heated to 68-75°C for 2 to 3 hours.

Bromination: The intermediate is dissolved in water, and bromine is added at 0-5°C. The reaction is maintained for 1 to 3 hours, followed by further reaction at room temperature for 1 to 2 hours.

Final Steps: The reaction mixture is treated with sodium or potassium hydroxide, refluxed, cooled, and filtered to obtain the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

化学反应分析

Electrophilic Substitution Reactions

The electron-rich indole ring facilitates electrophilic substitution, primarily at the C-3 position.

Key Findings:

- Bromination occurs selectively at C-3 due to steric hindrance from the C-5 bromine and C-7 chlorine substituents .

- Nitration requires mild conditions to avoid over-oxidation of the indole ring .

Nucleophilic Substitution Reactions

The halogen atoms (Br and Cl) undergo substitution under nucleophilic conditions.

| Substitution Site | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| C-5 Bromine | KCN in DMF (80°C, 12h) | 5-Cyano-7-chloroindole | 70% | |

| C-7 Chlorine | NaOMe in MeOH (reflux, 6h) | 5-Bromo-7-methoxyindole | 88% |

Mechanistic Insight:

- Bromine substitution follows an SNAr mechanism due to electron-withdrawing effects of adjacent groups .

- Chlorine substitution is slower but achievable under strongly basic conditions .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization at C-2 and C-3.

Optimized Conditions:

- Suzuki-Miyaura: 1 mol% Pd catalyst, 2 equiv. boronic acid, 12h at 80°C .

- Sonogashira: Trimethylsilylacetylene as a coupling partner under N₂ atmosphere .

Oxidation and Reduction

Controlled redox reactions modify the indole core.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ in acidic H₂O (60°C) | 5-Bromo-7-chloro-2,3-dioxoindole | 68% | |

| Reduction | H₂, Pd/C (1 atm, 25°C) | 5-Bromo-7-chloroindoline | 95% |

Notes:

- Oxidation at C-2/C-3 is regioselective due to electronic deactivation by halogens .

- Catalytic hydrogenation retains halogen substituents .

Cyclization and Ring-Closing Reactions

The compound serves as a precursor for fused heterocycles.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, KOtBu | 5-Bromo-7-chloro-pyrido[3,4-b]indole | 80% | |

| Photocyclization | UV light, THF | 5-Bromo-7-chloro-carbazole | 60% |

Applications:

Functional Group Transformations

The indole NH group undergoes acetylation and alkylation.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetylation | Ac₂O, DMAP (rt, 2h) | 1-Acetyl-5-bromo-7-chloroindole | 95% | |

| Alkylation | CH₃I, K₂CO₃ in DMF | 1-Methyl-5-bromo-7-chloroindole | 89% |

Key Insight:

科学研究应用

Medicinal Chemistry

5-Bromo-7-chloro-1H-indole has been extensively studied for its potential therapeutic effects:

- Anti-Cancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development in anticancer therapies .

- Anti-Inflammatory Properties : Studies suggest that the compound can reduce inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases .

- Neuroprotective Effects : There is ongoing research into its efficacy in neurodegenerative diseases such as Alzheimer's and Parkinson's, where it may help mitigate neuroinflammation and oxidative stress .

Synthesis of Complex Molecules

This compound serves as a versatile building block in organic synthesis:

- Intermediate in Drug Development : It is utilized as an intermediate in synthesizing various pharmaceuticals, including those targeting migraine relief and other neurological disorders .

- Synthesis of Indole Derivatives : The compound can be transformed into more complex indole derivatives through various chemical reactions, which are essential in developing new drugs with enhanced biological activity .

Biochemical Studies

The compound is also studied for its biochemical properties:

- Protein Interaction Studies : It is used in assays to understand protein interactions and functions, particularly in the context of disease mechanisms .

- Antimicrobial Research : Preliminary studies suggest that this compound may possess antimicrobial properties, warranting further investigation into its potential use as an antimicrobial agent.

Case Study 1: Anticancer Properties

A study conducted on the cytotoxic effects of this compound against human cancer cell lines demonstrated a significant reduction in cell viability. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved cognitive function assessments. This suggests its potential role in neuroprotection and treatment of neurodegenerative diseases.

作用机制

The mechanism of action of 5-bromo-7-chloro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, leading to changes in cellular processes. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and other physiological functions .

相似化合物的比较

Similar Compounds

- 5-bromo-6-chloro-1H-indole

- 5-fluoro-7-chloro-1H-indole

- 5-bromo-1H-indazole

Uniqueness

5-bromo-7-chloro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms at specific positions on the indole ring influences its reactivity and interactions with biological targets, making it a valuable compound for research and development .

生物活性

5-Bromo-7-chloro-1H-indole is a derivative of indole, a prominent heterocyclic compound known for its diverse biological activities. The structural modifications introduced by bromine and chlorine atoms at the 5th and 7th positions, respectively, enhance its interaction with various biological targets. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Formula:

- Molecular Formula: C₈H₃BrClN₁O₂

- Molecular Weight: 232.46 g/mol

Synthesis:

The synthesis of this compound typically involves halogenation reactions of indole derivatives. Common methods include:

- Dissolution of indole in alcoholic solvents.

- Addition of sodium or potassium hydrogensulfite.

- Acetylation and subsequent bromination under controlled temperatures.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies indicate that compounds with similar structures demonstrate efficacy against various bacterial strains. For instance, related indole derivatives have shown high antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL against pathogens like Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties

Research highlights the anticancer potential of this compound, particularly in inducing apoptosis in cancer cells. The compound has been observed to activate specific signaling pathways that lead to cell death in leukemia cell lines. The presence of bromine at the C-5 position is noted to enhance this anticancer activity .

The biological activity of this compound is primarily attributed to its ability to bind with high affinity to multiple receptors and enzymes:

- Enzyme Inhibition: It inhibits certain enzymes involved in cancer cell proliferation.

- Cell Signaling Modulation: The compound influences gene expression and cellular metabolism by interacting with various biomolecules .

Case Studies

Several studies have explored the biological effects of indole derivatives, including this compound:

- Antiviral Activity: Indole derivatives have shown potential as antiviral agents, particularly against HIV and other viral infections.

- Anti-inflammatory Effects: The compound has been linked to reduced inflammation through inhibition of nitric oxide synthase (iNOS) expression .

- Antidiabetic Properties: Some studies suggest that indole derivatives may improve insulin sensitivity, thereby offering potential benefits in diabetes management .

Summary Table of Biological Activities

属性

IUPAC Name |

5-bromo-7-chloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSOYBSYOOJMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444060 | |

| Record name | 5-bromo-7-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180623-89-6 | |

| Record name | 5-bromo-7-chloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。